An In-depth Technical Guide to 3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0)
An In-depth Technical Guide to 3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylsulfonylaniline, with the Chemical Abstracts Service (CAS) number 23153-12-0, is an aromatic amine containing both a chloro and a methylsulfonyl functional group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the presence of the chloro substituent significantly influence the reactivity of the aniline ring, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, analytical methods, and a discussion of its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Chloro-4-methylsulfonylaniline is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 23153-12-0 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Melting Point | 170-171 °C[1] |
| Appearance | Not specified (likely a solid at room temperature) |
| Solubility | Information not readily available, likely soluble in organic solvents. |
| Purity | Commercially available with ≥95% purity.[2] |
Experimental Protocols
Synthesis of 3-Chloro-4-methylsulfonylaniline
Step 1: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group
The first step would involve a nucleophilic aromatic substitution reaction on 3-chloro-4-fluoronitrobenzene. The fluorine atom is a good leaving group in such reactions, especially when activated by the electron-withdrawing nitro group. The nucleophile would be a source of the methylsulfonyl group, such as sodium methanesulfinate (CH₃SO₂Na).
Experimental Workflow for Synthesis
Caption: A plausible synthetic workflow for 3-Chloro-4-methylsulfonylaniline.
Detailed Protocol (Hypothetical):
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Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
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Add sodium methanesulfinate (1.1 to 1.5 equivalents).
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Heat the reaction mixture at a temperature range of 100-150 °C for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-(methylsulfonyl)nitrobenzene.
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Reduction to 3-Chloro-4-methylsulfonylaniline:
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The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.
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In a round-bottom flask, suspend the crude 2-chloro-4-(methylsulfonyl)nitrobenzene in a mixture of ethanol and water.
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Add iron powder (excess, e.g., 3-5 equivalents) and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and stir vigorously for several hours.
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Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
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Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methylsulfonylaniline.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Analytical Methods
The purity and identity of 3-Chloro-4-methylsulfonylaniline can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
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Column: A C18 reversed-phase column is generally suitable for the analysis of aromatic amines.
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Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injection: Split/splitless injection.
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Carrier Gas: Helium.
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Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
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Detection: Mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Workflow for Purity Analysis
Caption: A typical analytical workflow for 3-Chloro-4-methylsulfonylaniline.
Applications in Drug Discovery and Development
While specific biological activity data for 3-Chloro-4-methylsulfonylaniline is limited in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold:
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Many FDA-approved kinase inhibitors contain an aniline or anilino-like core that interacts with the ATP-binding site of the kinase. The substituents on the aniline ring are critical for determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.
The 3-chloro and 4-methylsulfonyl groups on the aniline ring of the title compound can potentially engage in specific interactions within a kinase active site. The chlorine atom can form halogen bonds, while the methylsulfonyl group can act as a hydrogen bond acceptor. These features make 3-Chloro-4-methylsulfonylaniline an attractive starting material for the synthesis of novel kinase inhibitors.
Hypothetical Signaling Pathway Involvement:
Given its potential as a kinase inhibitor scaffold, molecules derived from 3-Chloro-4-methylsulfonylaniline could potentially target various signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway or the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. These pathways are critical for tumor growth, proliferation, and angiogenesis.
Illustrative Kinase Inhibition Concept
Caption: Conceptual inhibition of a receptor tyrosine kinase by a molecule derived from 3-Chloro-4-methylsulfonylaniline.
Safety and Handling
3-Chloro-4-methylsulfonylaniline should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related chloroanilines are known to be toxic. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Chloro-4-methylsulfonylaniline is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide has provided an overview of its known properties, a plausible and detailed synthetic protocol, and methods for its analysis. While further research is needed to fully elucidate its biological activity, its structural features suggest that it is a promising scaffold for the design of kinase inhibitors. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting point for the development of new and effective treatments for a range of diseases.
